N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-5-7-17(25-2)16(10-13)21-18(24)12-26-19-8-6-15(22-23-19)14-4-3-9-20-11-14/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIMCVSYBFJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-3-yl)pyridazine with a suitable thiol reagent under basic conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.
Purification Techniques: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the aromatic rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound (inferred) and structurally related analogs from the literature:
*Calculated properties for the target compound are based on its molecular formula.
Key Observations:
- Core Heterocycles : The target compound’s pyridazine core distinguishes it from imidazothiazole-based analogs (e.g., 5o, 5i) and triazole-containing compounds (e.g., VUAA-1). Pyridazines are less common in the literature but may offer distinct electronic properties for binding interactions .
- Substituent Effects: The 2-methoxy-5-methylphenyl group likely enhances lipophilicity compared to chlorophenyl or cyanophenyl substituents (e.g., 5RGZ) . However, the absence of a piperazine moiety (as in 5i) may reduce solubility .
- Synthetic Feasibility : Yields for analogs range from 70–81%, suggesting that the target compound’s synthesis could be moderately efficient if optimized .
Pharmacological and Binding Properties
- Pyridin-3-yl Interactions : Compounds like 5RGZ and 5RGW bind to the SARS-CoV-2 main protease via pyridin-3-yl interactions with HIS163 and ASN142, achieving binding affinities better than −22 kcal/mol . The target compound’s pyridin-3-yl group may similarly engage in π-π stacking or hydrogen bonding.
- Sulfanyl Linker : The sulfanyl acetamide bridge in the target compound mirrors the thioether linkages in VUAA-1, which are critical for Orco receptor agonism . However, its pyridazine core may alter target specificity compared to triazole-based ligands.
Structural Limitations and Opportunities
- Solubility Challenges : The lack of polar groups (e.g., piperazine in 5i) may limit aqueous solubility, necessitating formulation adjustments .
- Target Selectivity : The pyridazine core’s planar structure could favor interactions with flat binding pockets (e.g., kinase active sites), unlike bulkier imidazothiazole derivatives .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridinyl and Pyridazinyl Moieties : Known for their roles in various biological activities, including enzyme inhibition.
- Thioether Linkage : May play a role in the modulation of biological pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, primarily focusing on its potential as an inhibitor of specific kinase pathways.
Kinase Inhibition
Recent studies indicate that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are critical in various cellular processes including growth and metabolism. The inhibition of PI3K pathways is particularly relevant in cancer research, as aberrant PI3K signaling is associated with tumorigenesis.
The proposed mechanism of action involves the binding of the compound to the ATP-binding site of the PI3K enzyme, thereby inhibiting its activity. Molecular docking studies have provided insights into the interactions at the molecular level, suggesting that specific amino acid residues within the active site are crucial for binding affinity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Models : In vitro studies using cancer cell lines demonstrated that the compound effectively reduces cell proliferation by inducing apoptosis through the PI3K/Akt signaling pathway.
- Diabetes Research : In models of insulin resistance, the compound showed promise in enhancing insulin sensitivity, suggesting a dual role in metabolic regulation alongside its anticancer properties.
Q & A
What are the recommended synthetic strategies for preparing N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?
Level: Basic
Methodological Answer:
A modular approach is advised, involving:
- Step 1: Synthesis of the pyridazine-thiol intermediate via nucleophilic substitution or cyclization reactions.
- Step 2: Coupling the thiol group to an acetamide backbone using a Mitsunobu reaction or disulfide bridge formation under mild acidic conditions.
- Step 3: Functionalization of the aromatic rings (methoxy and methyl groups) via Ullmann coupling or Friedel-Crafts alkylation.
Controlled copolymerization methods, as described for structurally related acetamides, can optimize yield and purity .
How can the crystal structure of this compound be determined using X-ray diffraction?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Use solvent vapor diffusion (e.g., DCM/hexane) to grow high-quality crystals.
- Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Use SHELXL for structure solution and refinement. Parameters like R-factor (<0.05) and wR2 (<0.15) should be monitored for accuracy .
What advanced methods resolve data contradictions in crystallographic refinement for complex acetamides?
Level: Advanced
Methodological Answer:
Contradictions (e.g., thermal parameter mismatches, bond-length outliers) require:
- Validation Tools: Use PLATON or CIF-check to identify outliers .
- Twinning Analysis: For twinned crystals, employ SHELXL ’s TWIN/BASF commands to refine twin laws and scale datasets .
- Hybrid Refinement: Combine SC-XRD with DFT-optimized geometry constraints to resolve ambiguities in electron density maps .
How can Design of Experiments (DoE) optimize the synthesis of this compound?
Level: Advanced
Methodological Answer:
Apply DoE to screen critical variables (temperature, stoichiometry, solvent polarity):
- Factor Selection: Prioritize reaction time and catalyst loading via Plackett-Burman screening.
- Response Surface Methodology (RSM): Use a central composite design to maximize yield and minimize byproducts.
- Case Study: A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) enables real-time monitoring and parameter adjustment .
What computational methods predict the electronic properties of this compound?
Level: Advanced
Methodological Answer:
- HOMO-LUMO Analysis: Perform DFT calculations (B3LYP/6-311++G(d,p)) to estimate bandgap and reactivity. Software like Gaussian 16 or ORCA is recommended .
- Molecular Electrostatic Potential (MESP): Map charge distribution to predict nucleophilic/electrophilic sites for derivatization .
- Validation: Compare computed IR spectra with experimental data to confirm conformational stability .
How is structural validation performed for novel acetamide derivatives?
Level: Basic
Methodological Answer:
- Geometric Checks: Validate bond lengths/angles against Cambridge Structural Database (CSD) averages.
- ADDSYM Analysis: Detect missed symmetry operations in the unit cell .
- Residual Density: Ensure no peaks >1 eÅ⁻³ remain post-refinement. Tools like SHELXL and Olex2 integrate these checks .
What parameters influence the copolymerization efficiency of acetamide-based monomers?
Level: Advanced
Methodological Answer:
Key parameters include:
- Monomer Ratio: Adjust CMDA/DMDAAC ratios (e.g., 1:2 to 1:4) to balance charge density and solubility .
- Initiator System: Use ammonium persulfate (APS) at 60–80°C for controlled radical polymerization .
- Kinetic Analysis: Monitor conversion via NMR or GPC to optimize reaction termination points .
How can researchers address discrepancies between experimental and computational structural data?
Level: Advanced
Methodological Answer:
- Root Cause Analysis: Check for crystal packing effects (e.g., hydrogen bonding) that distort gas-phase DFT geometries .
- Dynamics Simulations: Run molecular dynamics (MD) in explicit solvent to account for environmental effects .
- Refinement Protocols: Use SHELXL ’s restraints (e.g., DELU, SIMU) to harmonize thermal parameters with experimental data .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
